(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate (2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate
Brand Name: Vulcanchem
CAS No.: 859665-09-1
VCID: VC21369383
InChI: InChI=1S/C21H20O7/c1-11-15(27-12(2)22)7-6-14-19(23)16(28-20(11)14)8-13-9-17(24-3)21(26-5)18(10-13)25-4/h6-10H,1-5H3/b16-8-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)C
Molecular Formula: C21H20O7
Molecular Weight: 384.4g/mol

(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

CAS No.: 859665-09-1

Cat. No.: VC21369383

Molecular Formula: C21H20O7

Molecular Weight: 384.4g/mol

* For research use only. Not for human or veterinary use.

(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate - 859665-09-1

Specification

CAS No. 859665-09-1
Molecular Formula C21H20O7
Molecular Weight 384.4g/mol
IUPAC Name [(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate
Standard InChI InChI=1S/C21H20O7/c1-11-15(27-12(2)22)7-6-14-19(23)16(28-20(11)14)8-13-9-17(24-3)21(26-5)18(10-13)25-4/h6-10H,1-5H3/b16-8-
Standard InChI Key RUNORKAFKAGBQW-PXNMLYILSA-N
Isomeric SMILES CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OC(=O)C
SMILES CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)C
Canonical SMILES CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(=O)C

Introduction

The compound "(2Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate" belongs to the benzofuran derivative family. Benzofuran compounds are heterocyclic structures composed of a fused benzene and furan ring. These derivatives exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The compound is a synthetic derivative with potential pharmacological applications due to its structural features.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Base Compound Formation: Starting from o-hydroxyacetophenone derivatives reacting with chloroacetone to form the benzofuran skeleton .

  • Functionalization: Introduction of the trimethoxybenzylidene group via aldol condensation using appropriate aldehydes.

  • Acetylation: Addition of the acetate group to enhance solubility and stability.

Biological Activities

Benzofuran derivatives are known for their broad spectrum of biological activities. The specific structure of this compound suggests potential activity in the following areas:

4.1 Anticancer Activity
The presence of methoxy groups and a benzylidene moiety enhances its ability to interact with cancer cell targets. Studies on similar compounds demonstrate selective toxicity against leukemia cells and solid tumors by interfering with DNA replication or inducing apoptosis .

4.2 Antimicrobial Properties
Benzofurans are reported to exhibit antimicrobial activity against bacterial and fungal pathogens due to their ability to disrupt microbial membranes or enzymatic pathways .

4.3 Anti-inflammatory Potential
The acetate group may contribute to anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes or reducing oxidative stress .

Potential Applications

Given its structural features and predicted activities, the compound could be explored for:

  • Cancer Therapy: Particularly in resistant cancer types where benzofuran derivatives have shown promise.

  • Antimicrobial Agents: As part of drug formulations targeting resistant bacterial strains.

  • Anti-inflammatory Drugs: For chronic diseases like arthritis or neurodegenerative conditions.

Challenges and Future Directions

While promising, challenges remain in optimizing this compound for clinical use:

  • Bioavailability: Further modifications may be needed to enhance absorption and distribution.

  • Toxicity Profiles: Detailed in vivo studies are required to assess safety.

  • Synthetic Scalability: Efficient synthetic routes must be developed for large-scale production.

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